molecular formula C7H6FNO2 B1317764 2-Fluoro-3-methyl-pyridine-5-carboxylic acid CAS No. 885267-35-6

2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Cat. No. B1317764
CAS RN: 885267-35-6
M. Wt: 155.13 g/mol
InChI Key: ZGZDYHOLKCERQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a chemical compound with the molecular formula C7H6FNO2 . It is also known by other names, including 2-Fluoro-5-methylpyridine-3-carboxylic acid . The compound’s structure consists of a pyridine ring with a fluorine atom at position 2 and a carboxylic acid group at position 5. It has a molecular weight of approximately 155.13 g/mol .

Scientific Research Applications

Cancer Treatment Research

2-Fluoro-3-methyl-pyridine-5-carboxylic acid and its derivatives show promise in cancer treatment research. For example, derivatives of this compound inhibit Aurora A, which may be useful in treating cancer. This indicates the compound's potential role in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Fluorescence Research

The compound is also pivotal in fluorescence research. Specific derivatives, such as those incorporating thiazolo and pyridine structures, have been identified as the main ingredients and origins of fluorescence in carbon dots, expanding their applications potentially in various fields, including bioimaging and sensors (Lei Shi et al., 2016).

Photovoltaic Research

In the field of photovoltaics, pyridine-incorporated fluorene derivatives have been developed as efficient cathode-modifying layers for polymer solar cells. These derivatives significantly improve the power conversion efficiency, highlighting the potential of this compound in enhancing solar cell technologies (Guiting Chen et al., 2017).

Fluorescence Sensor Development

Derivatives based on a pyridine–pyridone core structure have been utilized as fluorescent sensors for Zn2+, offering potential applications in biological and chemical sensing. These sensors exhibit fluorescence ON/OFF switching, beneficial for detecting and imaging applications in living cells (Masayori Hagimori et al., 2013).

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-methyl-pyridine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in heterocyclization reactions with alpha-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . These interactions suggest that this compound can act as a precursor to biologically active molecules, including those with inhibitory activity against glycogen synthase kinase 3 and HCV NS5B polymerase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in neuroprotective, immunological, and anti-proliferative effects . Additionally, it assists in the absorption of zinc ions and other divalent or trivalent ions through the small intestine .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, molecules with fluorine groups, like this compound, have been shown to improve drug potency by lowering the pKa of cyclic carbamates through key hydrogen bonding interactions with proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various environmental conditions, leading to potential degradation and altered efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, molecules with similar structures have shown acute toxicity and irritation at higher doses . Understanding the dosage threshold is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, picolinic acid, a related compound, is formed from 2-methylpyridine by oxidation and is involved in the kynurenine pathway . This suggests that this compound may also participate in similar metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation. For example, molecules with fluorine groups have been shown to interact with various transporters, influencing their distribution within the body .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

6-fluoro-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZDYHOLKCERQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585967
Record name 6-Fluoro-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885267-35-6
Record name 6-Fluoro-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-5-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.